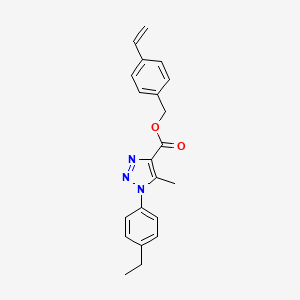
4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Vue d'ensemble
Description
The compound “4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylate group attached to it. The molecule also has a vinylbenzyl group and an ethylphenyl group attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The triazole ring would contribute to the rigidity of the molecule, while the vinylbenzyl and ethylphenyl groups could provide some degree of flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the vinyl group in the vinylbenzyl part could participate in addition reactions. The carboxylate group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the carboxylate group could make it polar and potentially soluble in water. The compound could also exhibit aromaticity due to the presence of the phenyl and triazole rings .Applications De Recherche Scientifique
4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential applications in various scientific research fields. One of the main areas of research is its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to copper ions and exhibit strong fluorescence, making it a promising candidate for developing sensitive and selective sensors for copper ions.
Another area of research is its use as a ligand for metal-catalyzed reactions. This compound has been shown to form stable complexes with various metal ions, including palladium, copper, and nickel. These complexes have been used as catalysts for various organic reactions, such as cross-coupling reactions, cycloadditions, and cyclizations.
Mécanisme D'action
The mechanism of action of 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is not well understood. However, it is believed that the compound binds to metal ions through its triazole moiety, which acts as a chelating ligand. The vinylbenzyl group and the carboxylate group may also play a role in the binding process.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound is not intended for use in drug development, and its potential toxicity has not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is its ability to selectively bind to metal ions, which makes it a useful tool for detecting and quantifying metal ions in various samples. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in aqueous environments.
Orientations Futures
There are several future directions for further research on 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. One area of research is the development of new fluorescent probes based on this compound for detecting other metal ions. Another area of research is the synthesis of new derivatives of this compound with improved solubility and other properties. Finally, the use of this compound as a ligand for other metal-catalyzed reactions could also be explored.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its ability to selectively bind to metal ions and form stable complexes with various metal ions makes it a useful tool for detecting metal ions and catalyzing various organic reactions. However, further research is needed to fully understand its mechanism of action and potential toxicity, and to develop new derivatives with improved properties.
Safety and Hazards
Propriétés
IUPAC Name |
(4-ethenylphenyl)methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-4-16-6-8-18(9-7-16)14-26-21(25)20-15(3)24(23-22-20)19-12-10-17(5-2)11-13-19/h4,6-13H,1,5,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOTYQPYEBMXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401148.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3401158.png)
![N-(2,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401159.png)
![N-(4-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401161.png)
![N-benzyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3401178.png)
![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3401187.png)
![N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401188.png)
![N-1,3-benzodioxol-5-yl-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3401196.png)
![N-(2-ethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401204.png)
![N-(3,5-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401217.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401233.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401248.png)